molecular formula C17H19NO3 B12946777 3-Amino-4-(4-(benzyloxy)phenyl)butanoic acid

3-Amino-4-(4-(benzyloxy)phenyl)butanoic acid

Cat. No.: B12946777
M. Wt: 285.34 g/mol
InChI Key: NAQOLLIXBLKTMU-UHFFFAOYSA-N
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Description

3-Amino-4-(4-(benzyloxy)phenyl)butanoic acid is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-(benzyloxy)phenyl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-(benzyloxy)phenyl)butanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the benzyloxy group can produce hydroxyl derivatives.

Scientific Research Applications

3-Amino-4-(4-(benzyloxy)phenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-(benzyloxy)phenyl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the benzyloxy and phenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(4-(benzyloxy)phenyl)butanoic acid is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules and the development of new materials.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

3-amino-4-(4-phenylmethoxyphenyl)butanoic acid

InChI

InChI=1S/C17H19NO3/c18-15(11-17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-9,15H,10-12,18H2,(H,19,20)

InChI Key

NAQOLLIXBLKTMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(CC(=O)O)N

Origin of Product

United States

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